2-Dodecylcyclobutanone

Beschreibung

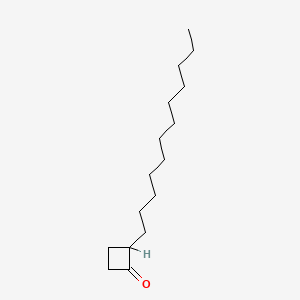

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-dodecylcyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKRFZDUZMLMQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956897 |

Source

|

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35493-46-0 |

Source

|

| Record name | 2-Dodecylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dodecylcylobutanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZD3W0598B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25 - 27 °C |

Source

|

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is 2-Dodecylcyclobutanone and its origin in food

An In-depth Technical Guide to 2-Dodecylcyclobutanone (2-DCB) and its Origin in Food

Executive Summary

This compound (2-DCB), a cyclic ketone with the molecular formula C₁₆H₃₀O, is a unique radiolytic product formed exclusively in fat-containing foods subjected to ionizing radiation.[1][2] It arises from the irradiation of palmitic acid, a common saturated fatty acid.[3][4] The presence and concentration of 2-DCB are directly proportional to the applied radiation dose, making it a reliable and internationally recognized marker for identifying irradiated foodstuffs.[1][5] This technical guide provides a comprehensive overview of the chemical nature of 2-DCB, its formation, analytical detection methodologies, and a summary of toxicological evaluations for researchers, scientists, and drug development professionals.

Chemical Properties and Origin

This compound (IUPAC name: 2-dodecylcyclobutan-1-one) is a saturated fatty ketone. Its identity as a unique product of irradiation stems from the fact that it has not been detected in foods treated with other processing methods like heating, microwaving, or high-pressure processing.[2][6]

| Property | Value | Reference |

| CAS Number | 35493-46-0 | [7] |

| Molecular Formula | C₁₆H₃₀O | [7] |

| Molecular Weight | 238.41 g/mol | [7] |

| Physical Description | Solid | [7] |

| Melting Point | 25 - 31 °C | [7] |

Radiolytic Formation from Palmitic Acid

The formation of 2-DCB is a direct consequence of the effect of ionizing radiation on triglycerides containing palmitic acid. The radiation induces a series of reactions that lead to the cleavage and rearrangement of the fatty acid molecule, resulting in the formation of a stable cyclobutanone (B123998) ring with the remaining alkyl chain attached.

Caption: Radiolytic formation of 2-DCB from palmitic acid.

Quantitative Analysis in Irradiated Foods

The concentration of 2-DCB in irradiated food is linearly dependent on the absorbed radiation dose and the fat content of the food matrix.[1][4] This relationship allows for the estimation of the dose applied to a product.

| Food Matrix | Fat Content | Irradiation Dose (kGy) | 2-DCB Concentration | Reference |

| Ground Beef | 15% | 1.0 - 4.5 | Linear Increase (R²=0.9444) | [4] |

| Ground Beef | 25% | 1.0 - 4.5 | Linear Increase (R²=0.9646) | [4] |

| Ground Beef | 23% (max) | 1.0 | ~0.409 µg/g lipid | [5] |

| Ground Beef | 30% | 0.5 - 7.0 | Linear Increase (y=0.0608x) | [8] |

| Chicken | 12.6% | 1.0 | ~0.342 µg/g lipid | [5] |

| Chicken (high dose) | - | 59.0 | ~1.7 µg/g fresh weight | [9] |

Experimental Protocols

The detection and quantification of 2-DCB require specialized extraction and analytical techniques. The European Committee for Standardization (CEN) has published a standard method (EN 1785) for its detection.[5][6]

Extraction of 2-DCB from Food Matrix

SFE is an efficient method for extracting 2-DCB from solid food matrices like ground beef.[4] It uses a supercritical fluid, typically CO₂, as the solvent.

-

Sample Preparation: Homogenize the food sample (e.g., 5-10 g of ground meat). Mix with a drying agent like anhydrous sodium sulfate.

-

SFE System Setup:

-

CO₂ Pump: Delivers liquid CO₂ to the system.

-

Pressure Vessel: A high-pressure cell (e.g., rated to 350 bar) containing the sample.

-

Heating Zone: Heats the CO₂ to supercritical conditions (above 31°C and 74 bar).[10]

-

Collection Vessel: A separator at a lower pressure where the extracted analytes precipitate.

-

-

Extraction Parameters:

-

Pressure: 300-350 bar.

-

Temperature: 40-60 °C.

-

Flow Rate: 1-2 mL/min.

-

Extraction Time: 30-60 minutes.

-

-

Extraction Process: Pump heated, supercritical CO₂ through the pressure vessel containing the sample. The 2-DCB dissolves into the fluid.

-

Collection: The CO₂ containing the dissolved 2-DCB is passed into the collection vessel. The pressure is reduced, causing the CO₂ to lose its solvent power and the 2-DCB to precipitate. The extract is collected for analysis.

A rapid method suitable for routine screening.[8]

-

Sample Preparation: Weigh 5 g of the homogenized food sample into a centrifuge tube.

-

Internal Standard: Add an appropriate internal standard (e.g., 2-undecylcyclobutanone).

-

Extraction: Add 10 mL of acetonitrile. Homogenize using a tissue-mashing instrument for 1-2 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Purification: Pass the supernatant through a 1 g silica (B1680970) solid-phase extraction (SPE) cartridge to remove polar interferences.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the separation and identification of 2-DCB.[1][4]

-

GC System: A gas chromatograph equipped with a capillary column suitable for separating non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject 1-2 µL of the prepared extract into the GC inlet, typically in splitless mode.

-

GC Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS): A mass spectrometer, typically a single quadrupole or ion trap, is used as the detector.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key diagnostic ions for 2-DCB are m/z 98 (base peak, corresponding to the cyclobutanone ring) and m/z 112.[11]

-

-

Quantification: Create a calibration curve using analytical standards of 2-DCB. Quantify the 2-DCB in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Caption: General experimental workflow for 2-DCB analysis.

Toxicological Assessment

The safety of 2-DCB has been a subject of scientific investigation. Early studies raised concerns about potential genotoxicity, while more recent and comprehensive evaluations suggest a low risk to human health at the concentrations found in irradiated food.

-

Genotoxicity Concerns: Some in vitro studies using the Comet assay on isolated rat and human colon cells indicated that high concentrations of 2-DCB could induce DNA strand breaks, suggesting a potential genotoxic effect.[12]

-

Tumor Promotion: One study suggested that other alkylcyclobutanones (2-tDCB and 2-tDeCB) may act as promoters for colon carcinogenesis in rats pre-treated with a chemical carcinogen.[13]

-

Comprehensive Safety Studies: A 2018 study evaluated 2-DCB through a series of internationally recognized assays and found no evidence of toxicity.[2]

-

Bacterial Reverse-Mutation Assay (Ames Test): Negative results.[2][5]

-

In Vitro Chromosomal Aberration Test: Negative results.[2]

-

In Vivo Micronucleus Test: Negative results.[2]

-

Acute Oral Toxicity: No adverse effects or mortality in mice at doses up to 2000 mg/kg body weight.[2]

-

28-Day Repeated Dose Study: No adverse effects in rats at doses up to 2.0 mg/kg body weight/day, which is over 1000 times higher than estimated human intake.[2]

-

The World Health Organization (WHO) has stated that based on numerous studies, the consumption of irradiated food containing 2-DCB is safe, and any potential hazard is very low or negligible.[9]

Protocol: In Vitro Genotoxicity Assessment (Comet Assay)

The Comet assay (Single Cell Gel Electrophoresis) is a method to detect DNA damage in individual cells.[12][14]

-

Cell Preparation: Isolate target cells (e.g., primary human colon cells). Ensure high cell viability (>80%).

-

Exposure: Incubate the cells with various concentrations of synthesized 2-DCB (e.g., 0 to 1.25 mg/mL) and appropriate controls (negative and positive) for a defined period (e.g., 1-3 hours).

-

Cell Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergent like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid".

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This process exposes single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply an electric field. Damaged DNA fragments (being negatively charged) will migrate away from the nucleoid towards the anode, forming a "comet tail". Intact DNA remains in the head.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like "% Tail DNA" (the percentage of total DNA that has migrated into the tail).

Caption: Logical flow of the Comet assay for 2-DCB genotoxicity.

Conclusion

This compound is a definitive marker for the irradiation of fat-containing foods, formed via the radiolytic degradation of palmitic acid. Robust and validated analytical methods exist for its reliable detection and quantification. While initial studies raised questions regarding its genotoxicity at high concentrations, the weight of evidence from more recent, comprehensive toxicological assessments indicates that 2-DCB is unlikely to pose a health risk to humans at the minute levels found in commercially irradiated foods.

References

- 1. Levels of this compound in ground beef patties irradiated by low-energy X-ray and gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological evaluation of this compound, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of this compound as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ARCHIVED - Evaluation of the Significance of this compound and other Alkylcyclobutanones - Food Irradiation - Health Canada - Canada.ca [canada.ca]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C16H30O | CID 161875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jrafi.jp [jrafi.jp]

- 10. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. openagrar.de [openagrar.de]

- 13. Food-borne radiolytic compounds (2-alkylcyclobutanones)may promote experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Dodecylcyclobutanone

An In-depth Technical Guide to 2-Dodecylcyclobutanone

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its formation, synthesis, and analytical detection methods, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound (2-DCB) is a cyclic ketone that is primarily known as a unique marker for the detection of irradiated foodstuffs containing palmitic acid.[1][2] It is formed through the gamma-irradiation induced cyclization of triglycerides or fatty acids.[1] The presence of 2-DCB has been identified in various irradiated foods such as chicken, pork, beef, peanuts, and liquid whole eggs.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-dodecylcyclobutan-1-one | [3] |

| CAS Number | 35493-46-0 | [3][4] |

| Molecular Formula | C₁₆H₃₀O | [3][4][5] |

| Molecular Weight | 238.41 g/mol | [3][4][5] |

| Physical Description | Solid | [3][6] |

| Melting Point | 25 - 31 °C | [3][5] |

| Boiling Point | 341.02°C (rough estimate) | [5] |

| Density | 0.8958 (rough estimate) | [5] |

| Refractive Index | 1.452 - 1.454 | [5] |

| SMILES | CCCCCCCCCCCCC1CCC1=O | [3][4] |

| InChI | InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3 | [3][4] |

| InChIKey | VVKRFZDUZMLMQM-UHFFFAOYSA-N | [3][4] |

Spectral Information

Spectral data for this compound is available from various sources. This includes:

-

Mass Spectrometry (MS) : GC-MS data is available and is a primary technique for its detection.[3][7]

-

Nuclear Magnetic Resonance (NMR) : 13C NMR spectra have been recorded.[3]

-

Infrared Spectroscopy (IR) : Vapor phase IR spectra are available.[3]

Formation and Significance

2-Alkylcyclobutanones (ACBs), such as this compound, are radiolytic products formed when triglycerides containing fatty acids are irradiated.[2] Specifically, 2-DCB is generated from palmitic acid.[2][8] These compounds are considered unique byproducts of irradiation and serve as reliable markers for identifying irradiated foods.[2][9] Studies have confirmed that 2-DCB is not formed through other food processing techniques like heating, microwaving, or pressure cooking, reinforcing its role as a specific indicator of irradiation.[9]

Experimental Protocols

Synthesis of this compound

A concise and efficient synthesis method for 2-substituted cyclobutanones, including 2-DCB, has been developed for use as analytical standards.[1]

Methodology: The synthesis involves the alkylation of N-(cyclobutylidene)isopropylamine. This is followed by hydrolysis of the resulting crude imines to yield the 2-substituted cyclobutanone.[1]

-

Alkylation: N-(cyclobutylidene)isopropylamine is reacted with an appropriate dodecyl-containing alkylating agent.

-

Hydrolysis: The crude imine product from the alkylation step is hydrolyzed using aqueous oxalic acid in a two-phase system under reflux. This step yields this compound.[1]

-

Purification: The final product is purified by flash chromatography to obtain a pure standard suitable for analytical applications.[1]

Analytical Detection in Food Samples

The detection of 2-DCB in food is crucial for verifying irradiation. Several analytical methods have been developed for this purpose, with a general workflow involving extraction and analysis by mass spectrometry.[2][9]

Methodology:

-

Extraction: The 2-DCB is extracted from the food matrix. Supercritical Fluid Extraction (SFE) is one effective method used for this purpose.[2]

-

Analysis: The extracted compound is then analyzed using gas chromatography-mass spectrometry (GC-MS).[2] More sensitive methods have also been developed, including liquid chromatography with time-of-flight mass spectrometry (LC-TOF-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9]

-

Derivatization (for enhanced sensitivity): For the highly sensitive LC-MS/MS method, 2-DCB can be derivatized with 2,4-dinitrophenylhydrazine (B122626) prior to analysis.[9]

The concentration of 2-DCB has been shown to increase linearly with the applied irradiation dose, allowing it to be used not only for detection but also for estimating the absorbed dose.[2]

Toxicological Profile

Toxicological evaluations of this compound have been conducted to assess its safety. Studies including bacterial reverse-mutation assays, in vitro chromosomal aberration tests, and in vivo micronucleus assays have shown negative results, indicating a lack of genotoxic effects.[8] In acute oral toxicity tests in mice, no mortality or clinical signs of toxicity were observed at doses up to 2000 mg/kg body weight.[8] Furthermore, a 28-day oral toxicity study in rats showed no adverse effects at doses significantly higher than estimated human daily intake levels.[8] These findings suggest that 2-DCB is not likely to pose a human health concern at the levels found in irradiated foods.[8]

Safety and Handling

According to safety data sheets, this compound is classified as a combustible solid.[4][6] Standard laboratory personal protective equipment, including eyeshields and gloves, should be worn when handling the compound.[4] It may cause skin and eye irritation and potentially an allergic skin reaction.[6] Standard safe handling procedures for laboratory chemicals should be followed.

References

- 1. mdpi.org [mdpi.org]

- 2. Evaluation of this compound as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C16H30O | CID 161875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound analytical standard 35493-46-0 [sigmaaldrich.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Toxicological evaluation of this compound, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods of analysis for this compound and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Dodecylcyclobutanone: A Technical Guide on its Discovery, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Dodecylcyclobutanone (2-dDCB) is a unique radiolytic product formed in fat-containing foods upon exposure to ionizing radiation. Its discovery has been pivotal in the development of methods to identify irradiated foodstuffs, yet it has also sparked extensive research into its potential toxicological effects. This technical guide provides an in-depth overview of the historical context of 2-dDCB's discovery, detailed experimental protocols for its detection and toxicological assessment, a summary of quantitative data, and a visualization of the key pathways and workflows associated with its study.

Discovery and Historical Context

The emergence of this compound is intrinsically linked to the practice of food irradiation, a process utilized to enhance food safety and extend shelf life. In the early 1970s, researchers investigating the chemical changes in irradiated fats identified a new class of compounds: 2-alkylcyclobutanones (2-ACBs). It was established that these cyclic ketones are formed from the corresponding fatty acids present in triglycerides. Specifically, 2-dDCB is generated from palmitic acid, a common saturated fatty acid.

A significant breakthrough came with the realization that 2-ACBs, including 2-dDCB, are exclusively found in irradiated foods and are not present in raw or conventionally cooked products. This specificity led to their proposal as reliable chemical markers for food irradiation. Consequently, standardized analytical methods were developed to detect their presence, aiding in the enforcement of food labeling regulations.

However, the discovery of these novel compounds also raised questions regarding their safety for human consumption. This prompted a wave of toxicological and genotoxicological studies to assess the potential risks associated with the intake of 2-dDCB from irradiated foods. The scientific community has since been engaged in a continuous effort to understand the biological effects of this unique radiolytic product, with studies yielding a complex and sometimes conflicting body of evidence.

Data Presentation

Concentration of this compound in Irradiated Foods

The concentration of 2-dDCB in irradiated foods is influenced by the fat content, the concentration of palmitic acid, and the absorbed radiation dose. A linear relationship between the irradiation dose and the amount of 2-dDCB produced has been consistently observed.

| Food Matrix | Fat Content (%) | Irradiation Dose (kGy) | 2-dDCB Concentration (µg/g of lipid) | Reference |

| Ground Beef | 15 | 1.0 | ~0.15 | [1] |

| Ground Beef | 15 | 2.0 | ~0.30 | [1] |

| Ground Beef | 15 | 3.0 | ~0.45 | [1] |

| Ground Beef | 15 | 4.5 | ~0.65 | [1] |

| Ground Beef | 25 | 1.0 | ~0.18 | [1] |

| Ground Beef | 25 | 2.0 | ~0.35 | [1] |

| Ground Beef | 25 | 3.0 | ~0.50 | [1] |

| Ground Beef | 25 | 4.5 | ~0.75 | [1] |

| Ground Pork | Not specified | 1.0 | 0.077 | [2] |

| Chicken Meat | Not specified | 10 - 60 | Linear increase observed |

Toxicological Data

Toxicological evaluation of 2-dDCB has been a primary focus of research, with studies investigating its acute toxicity, genotoxicity, and potential role in carcinogenesis.

| Parameter | Test System | Result | Reference |

| Acute Oral Toxicity (LD50) | Mice | > 2000 mg/kg body weight | [3] |

| 28-Day Oral Toxicity (NOAEL) | Rats | 2.0 mg/kg body weight/day | [3] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [3][4] |

| In vitro Chromosomal Aberration Test | CHL/IU cells | Negative | [4] |

| In vivo Micronucleus Test | Mice (bone marrow) | Negative | [3][4] |

| Comet Assay (in vitro) | Human colon cells | DNA strand breaks observed | [5] |

| Comet Assay (in vitro) | CHL/IU cells | No DNA strand breaks detected | [4] |

Experimental Protocols

Detection of this compound in Irradiated Foods (Based on EN 1785)

This method outlines the analysis of 2-alkylcyclobutanones in fat-containing foods by gas chromatography-mass spectrometry (GC-MS).

1. Lipid Extraction:

-

The lipid fraction is extracted from the food sample using a suitable solvent (e.g., n-hexane) via Soxhlet extraction or a rapid solvent extraction method.

2. Clean-up:

-

The extracted lipid is subjected to column chromatography on silica (B1680970) gel or Florisil® to separate the 2-alkylcyclobutanones from the bulk of the triglycerides.[6]

-

The column is conditioned with n-hexane.

-

The lipid extract is applied to the column.

-

The triglycerides are eluted with a non-polar solvent.

-

The 2-alkylcyclobutanone fraction is then eluted with a more polar solvent mixture.[6]

3. GC-MS Analysis:

-

The cleaned-up fraction is concentrated and analyzed by GC-MS.

-

Gas Chromatograph Conditions (Typical):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-dDCB (e.g., m/z 98 and 112).[2]

-

Identification: Confirmed by retention time and the ratio of the monitored ions compared to a standard.

-

Alkaline Comet Assay for Genotoxicity Assessment

This protocol is used to detect DNA strand breaks in cells exposed to 2-dDCB.

1. Cell Preparation and Treatment:

-

Human colon cells (e.g., primary cells or cell lines like HT29) are cultured under standard conditions.[5]

-

Cells are treated with various concentrations of 2-dDCB (e.g., 150-2097 µM) for a defined period (e.g., 30 minutes).[5]

2. Slide Preparation:

-

Treated cells are suspended in low melting point agarose (B213101) at approximately 37°C.[7]

-

The cell-agarose suspension is pipetted onto a pre-coated microscope slide and allowed to solidify.[7]

3. Lysis:

-

Slides are immersed in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) to lyse the cells and unfold the DNA.[8]

4. Alkaline Unwinding and Electrophoresis:

-

Slides are placed in an electrophoresis tank containing a high pH buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a period to allow the DNA to unwind.[8]

-

Electrophoresis is carried out at a constant voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).[8][9]

5. Neutralization and Staining:

-

Slides are neutralized with a Tris buffer (pH 7.5).[8]

-

The DNA is stained with a fluorescent dye (e.g., SYBR® Green I).[7]

6. Visualization and Analysis:

-

Slides are examined using a fluorescence microscope.

-

The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine the level of DNA damage.

In Vivo Micronucleus Assay

This assay assesses the potential of 2-dDCB to cause chromosomal damage in living organisms.

1. Animal Treatment:

-

Rodents (e.g., mice or rats) are treated with 2-dDCB at multiple dose levels (e.g., up to 2000 mg/kg body weight) via oral gavage, typically for two or more consecutive days.[3][10]

-

A positive control (a known mutagen) and a vehicle control are included.

2. Sample Collection:

-

Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia.[10]

3. Slide Preparation:

-

Bone marrow cells are flushed from the bones and centrifuged.

-

The cell pellet is resuspended, and a small drop is smeared onto a microscope slide.

-

The slides are air-dried and stained with a suitable stain (e.g., Giemsa).

4. Scoring:

-

The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a set number of PCEs (e.g., 2000) per animal under a microscope.

-

The ratio of polychromatic erythrocytes to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as an indicator of cytotoxicity.

Mandatory Visualizations

Caption: Formation of this compound from Palmitic Acid in Irradiated Food.

Caption: Experimental Workflow for the Detection and Toxicological Assessment of 2-dDCB.

Caption: Proposed Mechanism of 2-dDCB-Induced Apoptosis in Human Cells.[11]

Conclusion

This compound remains a subject of significant scientific interest. Its unique formation in irradiated foods has provided a valuable tool for regulatory control. However, the ongoing research into its toxicological profile highlights the complexity of assessing the safety of novel food constituents. While acute toxicity appears to be low, the evidence regarding its genotoxicity is not entirely conclusive, with some studies indicating potential for DNA damage under specific conditions. Further research into the mechanisms of its biological activity and its long-term effects is warranted to provide a more complete understanding of its risk to human health. This guide serves as a comprehensive resource for professionals engaged in the study of food safety, toxicology, and drug development, providing a foundation of knowledge on this important radiolytic product.

References

- 1. Evaluation of this compound as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. Toxicological evaluation of this compound, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxic potential and in vitro tumour-promoting potential of this compound and 2-tetradecylcyclobutanone, two radiolytic products of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a radiolytic product of palmitic acid, is genotoxic in primary human colon cells and in cells from preneoplastic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]

- 9. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 10. criver.com [criver.com]

- 11. Molecular mechanisms of apoptosis induction by this compound, a radiolytic product of palmitic acid, in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Natural Occurrence of 2-Dodecylcyclobutanone: A Technical Review for Researchers

An in-depth guide on the origins, detection, and toxicological profile of 2-dodecylcyclobutanone, prepared for researchers, scientists, and drug development professionals.

Executive Summary

This compound (2-DCB) is a cyclic ketone that has been extensively studied as a unique chemical marker for the detection of irradiated foods, particularly those rich in palmitic acid. The overwhelming consensus in the scientific literature is that 2-DCB is a radiolytic product, not found in nature or in foods processed by other means. However, a singular study has reported the presence of naturally occurring 2-DCB in non-irradiated cashew nuts and nutmeg, a finding that warrants careful consideration and further investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding 2-DCB, including its formation, analytical detection methods, quantitative data from irradiated foodstuffs, and toxicological assessments. The potential for its natural occurrence is critically examined, offering a balanced perspective for the scientific community.

Introduction: The Genesis of this compound

2-Alkylcyclobutanones (2-ACBs) are a class of compounds formed when triglycerides are exposed to ionizing radiation. Specifically, this compound (2-DCB) is derived from palmitic acid, a common saturated fatty acid. The formation mechanism involves the radiation-induced cyclization of the fatty acid.[1] This unique origin has established 2-DCB as a reliable marker for food irradiation, as it is generally absent in non-irradiated or conventionally processed foods.[2][3] Numerous studies have confirmed that 2-DCB is not detected in non-irradiated food samples that have been subjected to various processing techniques such as heating, microwaving, or pressure cooking.[2]

The Question of Natural Occurrence

While the vast body of research points to 2-DCB as an exclusive product of irradiation, a notable exception has been presented in the literature. One study reports the detection of naturally occurring this compound and 2-tetradecylcyclobutanone (B124013) in commercial non-irradiated and fresh cashew nut samples, as well as 2-decylcyclobutanone and this compound in non-irradiated nutmeg samples.[4] This finding stands in contrast to numerous other studies that have failed to detect 2-DCB in a variety of non-irradiated foodstuffs.[2][5] The implications of this potential natural occurrence are significant, as it could impact the use of 2-DCB as an unequivocal marker for food irradiation. Further research is necessary to validate these findings and to explore the potential biosynthetic pathways that could lead to the formation of 2-DCB in these specific plant matrices.

Quantitative Analysis of 2-DCB in Irradiated Foods

The concentration of 2-DCB in irradiated foods is directly proportional to the absorbed radiation dose and the fat content of the food. This linear relationship allows for the estimation of the initial irradiation dose applied to a product.[3][6][7] The following tables summarize quantitative data on 2-DCB levels found in various irradiated food products.

Table 1: 2-DCB Concentration in Irradiated Meats

| Food Product | Fat Content | Irradiation Dose (kGy) | 2-DCB Concentration (µg/g lipid) | Reference |

| Ground Beef | 15% | 1.0 - 4.5 | Linear increase with dose | [3] |

| Ground Beef | 25% | 1.0 - 4.5 | Linear increase with dose | [3] |

| Ground Beef | 30% | 0.5 - 7.0 | Linear increase with dose (y=0.0608x-0.0004) | [7] |

| Chicken | ~12.6% | 3.0 | ~0.342 | [6] |

| Hamburger | up to 23% | 3.0 | ~0.409 | [6] |

Table 2: 2-DCB Concentration in Other Irradiated Foodstuffs

| Food Product | Irradiation Dose (kGy) | 2-DCB Concentration | Reference |

| Liquid Whole Egg | Not specified | Detected | [8] |

| Dairy Products (Milk & Cheese) | 0.5 - 5.0 | Linear increase with dose | [9] |

| Peanuts | 0.5 - 1.5 | Detected | [10] |

Experimental Protocols for 2-DCB Detection and Quantification

The detection and quantification of 2-DCB require sensitive analytical techniques due to the low concentrations typically found in irradiated foods. The European Committee for Standardization (CEN) has established a standardized method (EN 1785) for the detection of irradiated foods based on the analysis of 2-alkylcyclobutanones.[11]

Sample Preparation and Extraction

-

Direct Solvent Extraction (DSE): A rapid method involving the direct extraction of lipids from the food matrix using an organic solvent.[7]

-

Supercritical Fluid Extraction (SFE): A technique that uses supercritical CO2 to extract 2-DCB from the sample matrix.[3]

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a fiber coated with an adsorbent material is exposed to the headspace of a heated sample to extract volatile and semi-volatile compounds like 2-DCB.[9][10][12]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): The most common technique for the separation and identification of 2-DCB. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3][7][10][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method, often involving derivatization of 2-DCB with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to improve chromatographic retention and ionization efficiency.[2][12]

Toxicological Profile of this compound

Visualized Workflows and Pathways

Formation and Detection of this compound

Caption: Radiolytic formation of 2-DCB and its analytical detection workflow.

Toxicological Evaluation Pathway

Caption: Logical flow of the toxicological evaluation of this compound.

Conclusion and Future Directions

This compound remains a robust and scientifically validated marker for the detection of food irradiation. The vast majority of scientific evidence indicates that it is uniquely formed through the radiolysis of palmitic acid. However, the report of its potential natural occurrence in certain plant-based foods introduces a critical area for further research. Independent verification of these findings is paramount. Future research should also focus on elucidating any potential biosynthetic pathways that could lead to the formation of 2-DCB in nature. For drug development professionals, the toxicological data suggests that 2-DCB, at the levels encountered in the diet, is of low concern. Nevertheless, a complete understanding of its potential sources and metabolic fate is essential for a comprehensive safety assessment.

References

- 1. mdpi.org [mdpi.org]

- 2. Methods of analysis for this compound and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openagrar.de [openagrar.de]

- 6. ARCHIVED - Evaluation of the Significance of this compound and other Alkylcyclobutanones - Food Irradiation - Health Canada - Canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detection of irradiated food products – Aerial – CRT [aerial-crt.com]

- 12. researchgate.net [researchgate.net]

- 13. Toxicological evaluation of this compound, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Dodecylcyclobutanone for Researchers and Drug Development Professionals

Central Islip, NY – This technical guide provides a comprehensive overview of 2-Dodecylcyclobutanone (2-DCB), a unique radiolytic product formed in irradiated foods containing palmitic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and toxicological profile.

Core Chemical and Physical Properties

This compound is a cyclic ketone that has been identified as a specific marker for the irradiation of fat-containing foods. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 35493-46-0 | [1] |

| Molecular Formula | C₁₆H₃₀O | [2] |

| Molecular Weight | 238.41 g/mol | [2] |

| Physical Description | Solid | [1] |

| Melting Point | 25 - 27 °C | [1] |

Formation of this compound

2-DCB is not a naturally occurring compound but is formed through the radiolysis of palmitic acid, a common saturated fatty acid, upon exposure to ionizing radiation. This process makes it a reliable indicator of food irradiation. The formation is understood to proceed via a radical mechanism initiated by the high-energy radiation.

Analytical Methodologies for Detection and Quantification

The detection of 2-DCB is crucial for verifying the irradiation status of foodstuffs. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of 2-DCB in irradiated foods.[5] The general workflow involves extraction of the lipid fraction from the food sample, followed by cleanup and concentration steps prior to GC-MS analysis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C16H30O | CID 161875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methods of analysis for this compound and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

Relationship between 2-DCB concentration and irradiation dose

An in-depth analysis of the relationship between the concentration of 2,4-dichlorophenoxyacetic acid (2,4-D) and the applied irradiation dose reveals a complex interplay of factors that dictate the efficiency of its degradation. This guide synthesizes findings from various studies to provide a comprehensive overview for researchers, scientists, and professionals in drug development and environmental science.

Core Principles of 2,4-D Degradation by Irradiation

The degradation of 2,4-D through irradiation primarily relies on the generation of highly reactive species, such as hydroxyl radicals (•OH), which initiate a cascade of oxidation reactions. The efficiency of this process is influenced by the initial concentration of 2,4-D and the total energy absorbed by the system, i.e., the irradiation dose.

Quantitative Data Summary

The following table summarizes the quantitative relationship between the initial 2,4-D concentration, the applied irradiation dose, and the resulting degradation efficiency as reported in various studies.

| Initial 2,4-D Concentration (mg/L) | Irradiation Dose (kGy) | Degradation Efficiency (%) | pH | Notes | Reference |

| 50 | 1 | ~40 | 6.5 | Degradation of 2,4-D in aqueous solution by gamma radiation. | |

| 50 | 5 | ~90 | 6.5 | Increased dose leads to higher degradation. | |

| 100 | 5 | ~75 | 6.5 | Higher initial concentration requires a higher dose for similar degradation. | |

| 25 | 1 | 95 | 5.8 | Investigating the role of H2O2 in the radiolytic degradation of 2,4-D. | |

| 50 | 1 | 80 | 5.8 | Degradation efficiency decreases with increasing initial concentration. | |

| 100 | 1 | 60 | 5.8 | Further decrease in efficiency at higher concentrations. | |

| 50 | 0.5 - 5.0 | Dose-dependent | Not specified | Study on the kinetics of 2,4-D decomposition by gamma irradiation. |

Experimental Protocols

A generalized experimental protocol for investigating the degradation of 2,4-D by irradiation is outlined below. Specific parameters may vary based on the research objectives.

Sample Preparation

-

Stock Solution: A stock solution of 2,4-D is prepared by dissolving a known weight of analytical grade 2,4-D in deionized water. The concentration is typically in the range of 100 to 1000 mg/L.

-

Working Solutions: Working solutions of desired concentrations (e.g., 25, 50, 100 mg/L) are prepared by diluting the stock solution with deionized water.

-

pH Adjustment: The pH of the working solutions is adjusted to a specific value using dilute solutions of NaOH or H2SO4, as pH can significantly influence the degradation process.

Irradiation Procedure

-

Irradiation Source: A gamma irradiator, typically a Cobalt-60 source, is used to irradiate the samples.

-

Sample Placement: The aqueous solutions of 2,4-D are placed in suitable containers (e.g., glass vials) and positioned at a calibrated distance from the gamma source to ensure a specific dose rate.

-

Dose Application: Samples are irradiated to different total doses (measured in kGy) by varying the exposure time. Dosimetry is performed to accurately measure the absorbed dose.

Post-Irradiation Analysis

-

Concentration Measurement: The concentration of 2,4-D before and after irradiation is determined using High-Performance Liquid Chromatography (HPLC).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of phosphoric acid is commonly used.

-

Column: A C18 column is typically employed for separation.

-

Detection: A UV detector set at a specific wavelength (e.g., 280 nm) is used for quantification.

-

-

Degradation Efficiency Calculation: The degradation efficiency is calculated using the following formula: Degradation (%) = [(C₀ - C) / C₀] * 100 where C₀ is the initial concentration and C is the concentration after irradiation.

Visualizing the Process

The following diagrams illustrate the key relationships and workflows involved in the irradiation-induced degradation of 2,4-D.

Caption: Relationship between 2,4-D concentration, dose, and degradation.

Caption: Workflow for 2,4-D degradation experiments.

Signaling Pathways: Radiolytic Degradation of 2,4-D

The degradation of 2,4-D is not a direct effect of the radiation itself but is mediated by the radiolytic products of water. The primary pathway involves the following steps:

-

Water Radiolysis: Gamma radiation interacts with water molecules to produce highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H).

-

Hydroxyl Radical Attack: The hydroxyl radical is the most significant species responsible for the degradation of 2,4-D. It can attack the aromatic ring of the 2,4-D molecule, leading to hydroxylation and subsequent ring-opening.

-

Intermediate Formation: This initial attack leads to the formation of various intermediate products, such as 2,4-dichlorophenol, hydroquinone, and various carboxylic acids.

-

Mineralization: With a sufficient irradiation dose, these intermediates are further oxidized, eventually leading to complete mineralization into CO₂, H₂O, and Cl⁻ ions.

Caption: Radiolytic degradation pathway of 2,4-D.

The Early Quest for a Unique Marker: Unraveling the Identification of 2-Alkylcyclobutanones in Irradiated Foods

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The irradiation of food products, a process employed to enhance safety and extend shelf life, necessitates reliable methods for its detection to ensure regulatory compliance and consumer transparency. In the early days of food irradiation research, the scientific community embarked on a quest for a unique chemical marker—a compound formed exclusively by ionizing radiation and not by other food processing methods. This pursuit led to the identification of a specific class of compounds: the 2-alkylcyclobutanones (2-ACBs). These cyclic ketones, formed from the radiolysis of triglycerides, have since become the cornerstone for the detection of irradiated foodstuffs containing fat. This technical guide delves into the seminal research on the identification of 2-ACBs, providing a detailed overview of the experimental protocols, quantitative data, and the logical framework of their analysis.

The Genesis of a Marker: Formation of 2-Alkylcyclobutanones

The formation of 2-alkylcyclobutanones is a direct consequence of the interaction of ionizing radiation with fatty acids present in food. The prevailing scientific understanding posits that the primary mechanism involves the radiation-induced cleavage of the ester bond in triglycerides, followed by the cyclization of the resulting fatty acid radical. The alkyl chain length of the 2-ACB corresponds to the parent fatty acid. For instance, palmitic acid (C16:0) yields 2-dodecylcyclobutanone (2-DCB), and stearic acid (C18:0) gives rise to 2-tetradecylcyclobutanone (B124013) (2-TCB). This specificity provides a powerful tool for identifying the irradiation of foods with known fatty acid profiles.

Core Experimental Protocols for 2-ACB Identification

The early identification of 2-ACBs relied on a multi-step analytical workflow, which has been refined over time but retains its fundamental principles. The process involves the extraction of lipids from the food matrix, cleanup of the extract to remove interfering compounds, and finally, instrumental analysis for identification and quantification.

Lipid Extraction

The initial and critical step in 2-ACB analysis is the efficient extraction of lipids from the food sample. Early research predominantly employed two methods:

-

Soxhlet Extraction: This classical technique involves the continuous extraction of the lipid fraction from a solid food sample using a non-polar solvent, typically n-hexane.

-

Supercritical Fluid Extraction (SFE): A more modern and rapid technique that utilizes supercritical carbon dioxide as the extraction solvent. SFE offers the advantage of reduced solvent consumption and shorter extraction times.

Detailed Protocol: Soxhlet Extraction

-

Sample Preparation: A representative sample of the food product is homogenized and dried.

-

Extraction: The dried sample is placed in a thimble and extracted with n-hexane in a Soxhlet apparatus for 6-8 hours.

-

Solvent Removal: The solvent is evaporated from the extract under reduced pressure to yield the crude lipid fraction.

Detailed Protocol: Supercritical Fluid Extraction (SFE)

-

Sample Preparation: The food sample is ground and mixed with a drying agent.

-

Extraction: The sample is placed in the SFE cell and extracted with supercritical CO₂ at a pressure of 30-40 MPa and a temperature of 40-60°C.

-

Collection: The extracted lipids are collected in a suitable solvent or a cold trap.

Extract Cleanup

The crude lipid extract contains various compounds that can interfere with the subsequent analysis of 2-ACBs. Therefore, a cleanup step is essential to isolate the 2-ACBs from the bulk of the triglycerides and other interfering substances.

-

Florisil Column Chromatography: This is the most widely used cleanup method. Florisil, a magnesium silicate (B1173343) adsorbent, effectively retains the polar lipids while allowing the less polar 2-ACBs to be eluted.

Detailed Protocol: Florisil Column Chromatography

-

Column Preparation: A glass column is packed with activated Florisil, and a layer of anhydrous sodium sulfate (B86663) is added on top.

-

Sample Loading: The lipid extract, dissolved in a small volume of hexane (B92381), is loaded onto the column.

-

Elution: The column is first washed with hexane to remove non-polar interferences. The 2-ACBs are then eluted with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 98:2 v/v).

-

Concentration: The eluate containing the 2-ACBs is collected and concentrated before GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The definitive identification and quantification of 2-ACBs are achieved using Gas Chromatography-Mass Spectrometry (GC-MS). GC separates the individual components of the cleaned extract, and MS provides their mass spectra, which act as a chemical fingerprint for identification.

Typical GC-MS Parameters:

| Parameter | Specification |

| Gas Chromatograph | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 50-60 °C, held for 1-2 min, then ramped to 280-300 °C at a rate of 10-20 °C/min, and held for 5-10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Identification | Based on retention time and comparison of the mass spectrum with that of an authentic standard. Key diagnostic ions for 2-ACBs include m/z 98 and 112. |

| Quantification | Typically performed using an internal standard and constructing a calibration curve with synthesized 2-ACB standards. |

Quantitative Data on 2-Alkylcyclobutanone Formation

A crucial aspect of early research was to establish a quantitative relationship between the irradiation dose and the concentration of 2-ACBs formed. Numerous studies have demonstrated a linear correlation, making 2-ACBs not only qualitative but also semi-quantitative markers of irradiation. The yield of 2-ACBs is influenced by the food matrix, its fat content, and the specific fatty acid composition.

Table 1: Concentration of this compound (2-DCB) in Irradiated Meats

| Food Matrix | Irradiation Dose (kGy) | 2-DCB Concentration (µg/g of lipid) | Reference |

| Ground Beef | 1.0 | 0.15 - 0.30 | [1] |

| 2.0 | 0.35 - 0.60 | [1] | |

| 4.5 | 0.80 - 1.20 | [1] | |

| Chicken | 1.0 | ~ 0.25 | |

| 3.0 | ~ 0.70 | ||

| 5.0 | ~ 1.10 |

Table 2: Concentration of 2-Tetradecylcyclobutanone (2-TCB) in Irradiated Meats

| Food Matrix | Irradiation Dose (kGy) | 2-TCB Concentration (µg/g of lipid) | Reference |

| Ground Beef | 1.0 | 0.10 - 0.20 | [2] |

| 3.0 | 0.30 - 0.50 | [2] | |

| 5.0 | 0.60 - 0.90 | [2] | |

| Chicken | 1.0 | ~ 0.15 | |

| 3.0 | ~ 0.45 | ||

| 5.0 | ~ 0.75 |

Note: The concentrations are approximate and can vary depending on the specific composition of the food product and the irradiation conditions.

Synthesis of 2-Alkylcyclobutanone Standards

The accurate identification and quantification of 2-ACBs in irradiated foods are contingent upon the availability of pure analytical standards. Early researchers developed synthetic routes to produce various 2-ACBs. A common approach involves the [2+2] cycloaddition of a ketene (B1206846) to an appropriate alkene, followed by further chemical modifications to introduce the desired alkyl chain. The availability of these standards was a critical step in validating the analytical methods and establishing 2-ACBs as reliable markers for food irradiation.

Conclusion

The early research into the identification of 2-alkylcyclobutanones represents a significant milestone in food science and analytical chemistry. The development of robust and reliable methods for their detection has provided regulatory agencies and the food industry with a powerful tool to monitor the application of food irradiation. The foundational work on extraction, cleanup, and GC-MS analysis, coupled with the synthesis of analytical standards and the establishment of a dose-dependent relationship, has solidified the position of 2-ACBs as the primary chemical markers for irradiated, fat-containing foods. This in-depth guide provides a comprehensive overview of these pioneering efforts, offering valuable insights for researchers and professionals in the fields of food safety, analytical science, and drug development who may encounter the need to identify unique markers of chemical or physical processing.

References

Methodological & Application

Application Note & Protocol: Chemical Synthesis of 2-Dodecylcyclobutanone (2-DCB) Analytical Standard

Abstract

2-Dodecylcyclobutanone (2-DCB) is a unique radiolytic product formed from palmitic acid upon exposure to ionizing radiation.[1][2][3][4][5] Its presence serves as a specific marker for the detection of irradiated foodstuffs, particularly those with high-fat content like meat and poultry.[2][4][6][7] The development of reliable analytical methods for detecting irradiated foods is crucial for regulatory compliance and consumer information.[6] The success of these detection methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), depends on the availability of high-purity 2-DCB as an analytical standard.[1][6] This document provides a detailed protocol for a high-yield, efficient chemical synthesis of this compound, its purification, and characterization to serve as an analytical standard. The described method is based on the alkylation of an N-cyclobutylidene imine, which offers a straightforward and effective route to the target compound.[6]

Synthesis Overview

The synthesis is a three-step process starting from commercially available cyclobutanone (B123998). The key steps are:

-

Imine Formation: Reaction of cyclobutanone with isopropylamine (B41738) to form the N-(cyclobutylidene)isopropylamine Schiff base.

-

Alkylation: Deprotonation of the imine followed by nucleophilic substitution with 1-bromododecane (B92323).

-

Hydrolysis: Conversion of the alkylated imine back to the ketone (2-DCB) using a mild acidic solution.

This approach avoids the use of hazardous reagents and provides good overall yields.[6]

Overall Synthesis Workflow

Caption: Figure 1. Overall Workflow for 2-DCB Synthesis.

Experimental Protocol

2.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclobutanone | ≥98% | Sigma-Aldrich | |

| Isopropylamine | ≥99.5% | Sigma-Aldrich | |

| 1-Bromododecane | 98% | Sigma-Aldrich | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric, handle with care |

| Diisopropylamine (B44863) | ≥99.5% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free |

| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich | |

| Oxalic Acid | Dihydrate, ≥99.5% | Sigma-Aldrich | |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | For work-up | |

| Brine (NaCl solution) | Saturated solution | For work-up | |

| Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | For column chromatography | |

| Hexane (B92381) | HPLC Grade | For chromatography | |

| Ethyl Acetate (B1210297) | HPLC Grade | For chromatography |

2.2 Step-by-Step Synthesis Procedure

This procedure is adapted from established methods for the alkylation of cyclobutanone imines.[6]

Step 1: Formation of N-(cyclobutylidene)isopropylamine

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To the flask, add cyclobutanone (1.0 equiv.) and isopropylamine (3.5 equiv.).

-

Stir the mixture at room temperature for 12-18 hours to drive the formation of the imine. The reaction can be monitored by GC-MS for the disappearance of cyclobutanone.

-

After the reaction is complete, remove the excess isopropylamine under reduced pressure. The resulting crude imine is typically used in the next step without further purification.

Step 2: Alkylation of the Imine This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

In a separate, flame-dried, three-neck flask equipped with a stirrer, thermometer, and argon inlet, prepare a solution of lithium diisopropylamide (LDA).

-

Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equiv.) to the cold THF.

-

Slowly add n-butyllithium (1.1 equiv.) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to form LDA.

-

Add the crude imine from Step 1 (1.0 equiv.), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.

-

Add 1-bromododecane (1.0 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

Alkylation Reaction Scheme

Caption: Figure 2. Key Alkylation Step.

Step 3: Hydrolysis to this compound

-

Cool the reaction mixture from Step 2 in an ice bath.

-

Quench the reaction by slowly adding a 10% aqueous solution of oxalic acid.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-DCB.

2.3 Purification

-

The crude product is purified by flash column chromatography on silica gel.

-

A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) is typically effective.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or oil.[8]

Data Presentation

3.1 Quantitative Synthesis Data

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Value | Method of Analysis | Reference |

| Overall Yield | 65-75% | Gravimetric | [6] |

| Purity | ≥95% | GC-MS | [9] |

| Appearance | Solid | Visual | [8] |

3.2 Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O | [8] |

| Molecular Weight | 238.41 g/mol | [8] |

| IUPAC Name | 2-dodecylcyclobutan-1-one | [8] |

| CAS Number | 35493-46-0 | [9] |

| Melting Point | 25 - 27 °C | [8] |

| Mass Spectrum (GC-MS) | Key fragments (m/z): 238 (M+), 98, 70 | Expected |

| ¹³C NMR (Predicted) | C=O (~210 ppm), CH-alkyl (~58 ppm) | Expected |

Characterization and Quality Control

To qualify the synthesized compound as an analytical standard, rigorous characterization is mandatory.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to confirm the identity and purity of 2-DCB.[2][6] The mass spectrum should show the molecular ion peak (M+) at m/z 238 and characteristic fragmentation patterns. Purity is determined by integrating the peak area of the product relative to any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, ensuring the correct connectivity of the dodecyl chain to the cyclobutanone ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum should show a strong characteristic absorption band for the ketone carbonyl group (C=O) around 1780 cm⁻¹, which is typical for a strained four-membered ring ketone.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound.[6] The procedure is suitable for producing a high-purity analytical standard necessary for the accurate detection of irradiated foods. Proper purification and thorough characterization using techniques like GC-MS and NMR are critical to validate the final product for its intended use in research and regulatory laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of this compound as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Toxicological evaluation of this compound, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.org [mdpi.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. This compound | C16H30O | CID 161875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound analytical standard 35493-46-0 [sigmaaldrich.com]

Application Notes and Protocols for the Detection of 2,2'-Dichlorobiphenyl (2-DCB) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of 2,2'-dichlorobiphenyl (B50601) (2-DCB, PCB congener 4) using Gas Chromatography-Mass Spectrometry (GC-MS). 2,2'-Dichlorobiphenyl is a member of the polychlorinated biphenyl (B1667301) (PCB) family, which are persistent organic pollutants of significant environmental and health concern.[1] Accurate and sensitive quantification of 2-DCB is crucial for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical products. The methodologies outlined herein cover sample preparation from various matrices, GC-MS instrument parameters, and data analysis, providing a comprehensive guide for researchers and professionals in the field.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications. Due to their chemical stability, they persist in the environment and bioaccumulate in the food chain, posing potential health risks. 2,2'-Dichlorobiphenyl (2-DCB) is one of the 209 PCB congeners. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of PCBs due to its high sensitivity and selectivity. This application note details a robust method for the detection and quantification of 2-DCB in environmental samples.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and is dependent on the sample matrix. The primary goal is to efficiently extract 2-DCB from the matrix and remove interfering substances.

2.1.1. Water Samples: Liquid-Liquid Microextraction (LLME)

This protocol is adapted from a method for the analysis of low-chlorinated PCBs in river water.[2]

-

Materials:

-

Hexane (B92381) (pesticide residue grade)

-

Anhydrous sodium sulfate (B86663)

-

15 mL glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Collect 10 mL of the water sample in a glass centrifuge tube.

-

Add 1 mL of hexane to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of 2-DCB into the organic phase.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Gently evaporate the hexane extract to a final volume of 0.5 mL under a stream of nitrogen.

-

Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

-

2.1.2. Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)

This protocol is a general procedure for the extraction of PCBs from solid matrices.[3]

-

Materials:

-

Accelerated Solvent Extractor (ASE) system

-

ASE extraction cells

-

Diatomaceous earth (ASE Prep DE)

-

Hexane/Acetone (1:1, v/v) mixture (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Nitrogen evaporator

-

-

Procedure:

-

Weigh 5-10 g of the homogenized soil or sediment sample and mix it with a sufficient amount of diatomaceous earth.

-

Pack the mixture into an ASE extraction cell.

-

Perform the extraction using a hexane/acetone (1:1, v/v) mixture under the following conditions:

-

Oven Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 5 min

-

Number of Cycles: 2

-

-

Collect the extract and pass it through a column containing anhydrous sodium sulfate to remove moisture.

-

Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

-

The extract is now ready for optional cleanup or direct GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following are typical GC-MS operating conditions for the analysis of 2-DCB. Parameters may need to be optimized for specific instruments and applications.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[4] |

| Oven Temperature Program | Initial temperature 60 °C (hold for 1 min), ramp to 125 °C at 25 °C/min, then ramp to 250 °C at 15 °C/min (hold for 18 min)[4] |

| Mass Spectrometer | Agilent 5975C MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion | m/z 222 (M+)[1] |

| Qualifier Ions | m/z 152, 187[1] |

| MS Transfer Line Temp. | 280 °C |

Quantitative Data and Method Performance

The performance of the GC-MS method for the quantification of 2-DCB is summarized in the table below. Data has been compiled from a study on the analysis of low-chlorinated PCBs in river water.[2]

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.04 µg L⁻¹ | [2] |

| Limit of Quantification (LOQ) | 0.1 µg L⁻¹ | [2] |

| Linearity (R²) | 0.9262 | [2] |

| Recovery | 73.3 - 106.7% | [2] |

| Instrument Detection Limit (IDL) for 2,6-Dichlorobiphenyl | 0.015 pg | [5] |

Experimental Workflow and Diagrams

The overall experimental workflow for the GC-MS analysis of 2-DCB is depicted in the following diagram.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcomes for a successful quantification of 2-DCB.

Conclusion

The GC-MS methodology detailed in this application note provides a robust and sensitive approach for the detection and quantification of 2,2'-dichlorobiphenyl in environmental matrices. Adherence to the described sample preparation and instrumental analysis protocols, along with proper method validation, will ensure the generation of high-quality, reliable data for research, monitoring, and regulatory purposes. The provided workflow diagrams offer a clear visual guide to the analytical process.

References

Application Notes and Protocols for Solvent Extraction of 2-Dodecylcyclobutanone from Meat

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylcyclobutanone (2-dCB) is a unique radiolytic product formed from palmitic acid in irradiated lipid-containing foods.[1] Its presence serves as a reliable marker for detecting whether a food product has been subjected to irradiation.[1][2][3] Accurate and efficient extraction of 2-dCB from complex meat matrices is crucial for its quantification and subsequent regulatory and research applications. These application notes provide detailed protocols for the solvent extraction of 2-dCB from meat, along with comparative data to aid in method selection.

I. Methodologies for 2-dCB Extraction

Several methods have been established for the extraction of 2-dCB from meat products. The choice of method often depends on the required speed, efficiency, and available equipment. The most common techniques include Direct Solvent Extraction (DSE), Soxhlet Extraction, and Supercritical Fluid Extraction (SFE).

A. Protocol 1: Direct Solvent Extraction (DSE) with Acetonitrile (B52724)

This rapid method is suitable for routine analysis and screening of irradiated meat samples.[2][4]

Materials:

-

Meat sample (e.g., ground beef)

-

Acetonitrile (analytical grade)

-

Handheld blender or tissue-mashing instrument

-

Centrifuge

-

Evaporator (e.g., rotary evaporator or nitrogen stream)

-

Silica (B1680970) cartridges for purification[2][4]

-

Ethyl acetate (B1210297) and acetonitrile (1:1, v/v) for reconstitution

Procedure:

-

Sample Homogenization: Weigh 5 g of the meat sample.

-

Extraction:

-

Solvent Evaporation: Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.[4]

-

Purification (Solid-Phase Extraction):

-

Final Concentration: Concentrate the purified eluant under nitrogen before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

B. Protocol 2: Soxhlet Extraction with n-Hexane

This is a classical and exhaustive extraction method, often used as a reference method.[4][5]

Materials:

-

Meat sample (e.g., ground beef)

-

n-Hexane (analytical grade)

-

Soxhlet extraction apparatus

-

Cellulose (B213188) extraction thimbles

-

Evaporator (e.g., rotary evaporator)

-

Silica cartridges for purification

Procedure:

-

Sample Preparation: Weigh 5 g of the meat sample and place it in a cellulose extraction thimble.

-

Extraction:

-

Place the thimble in the Soxhlet extractor.

-